N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]benzohydrazide
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Overview
Description
Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- is a complex organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- typically involves the condensation of benzohydrazide with a naphthopyran derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The process involves the formation of a hydrazone linkage between the benzohydrazide and the naphthopyran moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various naphthoquinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
Mechanism of Action
The mechanism of action of Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye . This reaction is facilitated by the presence of a conjugated system within the naphthopyran moiety, which allows for the absorption of light and subsequent electronic transitions.
Comparison with Similar Compounds
Similar Compounds
Naphthopyran: Shares the photochromic properties but lacks the hydrazone linkage.
Benzopyran: Similar structure but with different electronic properties.
Chromene: Another class of photochromic compounds with a similar core structure.
Uniqueness
What sets Benzohydrazide, N’-[1-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)ethylidene]- apart is its unique combination of a naphthopyran core with a hydrazone linkage
Properties
CAS No. |
324063-41-4 |
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Molecular Formula |
C22H16N2O3 |
Molecular Weight |
356.4g/mol |
IUPAC Name |
N-[(E)-1-(3-oxobenzo[f]chromen-2-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C22H16N2O3/c1-14(23-24-21(25)16-8-3-2-4-9-16)18-13-19-17-10-6-5-7-15(17)11-12-20(19)27-22(18)26/h2-13H,1H3,(H,24,25)/b23-14+ |
InChI Key |
FIFPQLSXUCUTLN-OEAKJJBVSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origin of Product |
United States |
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